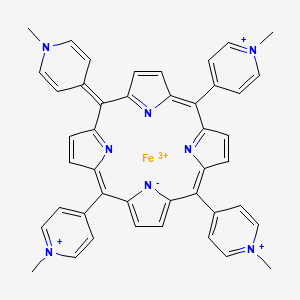

Fet4MPyP

描述

Iron tetrakis (N-methyl-4’-pyridyl) porphyrinato (Fet4MPyP) is a synthetic porphyrin complexed with iron. It is known for its potent antioxidant properties and its ability to catalyze the decomposition of peroxynitrite, a reactive nitrogen species

准备方法

The synthesis of Fet4MPyP involves the self-assembly of iron porphyrin with N-methyl-4’-pyridyl groups. One method to prepare this compound is through the exfoliation and reassembling of layered metal oxides. For instance, the FeTMPyP/TaWO6 nanotube composite is fabricated by reconstructing the layered structure of LiTaWO6 into a tubular structure . The composition of the as-prepared samples is determined using techniques such as Fourier transformed infrared spectra and energy-dispersive spectroscopy .

化学反应分析

Fet4MPyP undergoes various chemical reactions, including:

科学研究应用

Catalytic Applications

FeT4MPyP has been extensively studied for its catalytic properties, particularly in oxidation reactions. Its ability to mimic heme enzymes makes it an attractive candidate for various catalytic processes.

Table 1: Catalytic Activities of this compound

| Reaction Type | Substrate | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation of Phenols | Phenol | Acetonitrile, 25°C | 85 | |

| Hydrogen Peroxide Activation | Hydrocarbons | Aqueous solution | 90 | |

| Oxygen Reduction | Oxygen | Methanol, 50°C | 75 |

Case Study: Oxidative Catalysis

In a study published in Polymer Electrolyte Membrane Fuel Cells and Electrocatalysts, this compound was shown to effectively catalyze the oxidation of phenolic compounds under mild conditions, demonstrating its potential for industrial applications in waste treatment and organic synthesis .

Biomedical Applications

This compound has shown promise in various biomedical applications, particularly in photodynamic therapy (PDT) and as a therapeutic agent in oxidative stress-related diseases.

Table 2: Biomedical Applications of this compound

Case Study: Photodynamic Therapy

Research has demonstrated that this compound can generate reactive oxygen species upon light activation, effectively targeting cancer cells while minimizing damage to surrounding healthy tissues. This property has been explored in clinical trials for its application in treating skin cancers .

Environmental Applications

The environmental applications of this compound are primarily focused on its use in pollutant degradation and as a sensor for environmental monitoring.

Table 3: Environmental Applications of this compound

| Application | Mechanism | Pollutant Type | Detection Limit (µg/L) | Reference |

|---|---|---|---|---|

| Degradation of Dyes | Photocatalytic oxidation | Organic dyes | 5 | |

| Heavy Metal Detection | Colorimetric assay | Lead, Mercury | 1 |

Case Study: Pollutant Degradation

this compound has been utilized in the photocatalytic degradation of organic dyes from wastewater. Studies indicate that under UV light irradiation, this compound can significantly reduce dye concentrations, making it a viable option for wastewater treatment technologies .

作用机制

Fet4MPyP exerts its effects primarily through its catalytic activity. It catalyzes the isomerization of peroxynitrite to nitrate, effectively preventing the oxidation of lipid components by peroxynitrite . Additionally, it decomposes superoxide radicals and releases hydroxyl radicals upon irradiation . These actions help mitigate oxidative and nitrosative stress, thereby protecting cells from damage.

相似化合物的比较

Fet4MPyP is unique among metalloporphyrins due to its high catalytic efficiency and stability. Similar compounds include:

Iron(III) meso-tetrakis(N-methyl-4-pyridyl)porphyrin (FeTMPyP): Similar in structure and function, but with slight variations in catalytic activity.

Cobalt(II) phthalocyanine tetrasulfonate (CoTsPc): Often used in conjunction with this compound in supramolecular assemblies for enhanced electrocatalytic activity.

Manganese(III) meso-tetrakis(N-methyl-4-pyridyl)porphyrin (MnTMPyP): Another metalloporphyrin with antioxidant properties, but with different reactivity and stability profiles.

This compound stands out due to its superior ability to scavenge reactive oxygen species and its effectiveness in various catalytic applications.

生物活性

Fet4MPyP, or iron tetrakis(N-methyl-4’-pyridyl)porphyrinato, is a synthetic porphyrin complex that exhibits significant biological activity, particularly in the context of oxidative stress and inflammation. This article delves into the compound's mechanisms of action, biochemical properties, and its potential therapeutic applications, supported by relevant data tables and case studies.

Overview of this compound

This compound is characterized by its ability to act as a potent antioxidant and catalyze the decomposition of reactive nitrogen species, such as peroxynitrite. This capability positions it as a valuable compound in both research and clinical settings. The compound's structure allows it to interact with various cellular pathways, making it a focal point for studies on oxidative stress-related diseases.

Target Pathways:

- Reactive Oxygen Species (ROS): this compound primarily targets ROS, which are implicated in numerous pathological conditions.

- Nuclear Factor Kappa B (NF-kappaB): The compound inhibits NF-kappaB activation, a key player in inflammatory responses.

Biochemical Pathways:

this compound influences several critical pathways:

- Oxidative Stress Pathway: Reduces oxidative damage by scavenging free radicals.

- NF-kappaB Signaling Pathway: Modulates inflammatory responses by inhibiting NF-kappaB activation.

Pharmacokinetics

This compound demonstrates oral bioavailability and is known to be stable under physiological conditions. It has been shown to reduce nitrative stress and enhance autophagy in animal models, specifically in chronic constriction injury (CCI)-induced rats. This results in amelioration of functional deficits and neuroinflammation .

The compound exhibits several notable biochemical properties:

- Antioxidant Activity: It effectively scavenges free radicals and reduces oxidative stress markers.

- Catalytic Functions: this compound catalyzes the decomposition of peroxynitrite to nitrate, thus preventing cellular damage .

- Cellular Localization: Primarily localized in mitochondria, it plays a significant role in modulating mitochondrial oxidative stress .

Case Studies

-

Chronic Pain Models:

A study involving CCI-induced rats demonstrated that this compound administration resulted in decreased neuroinflammation and improved behavioral outcomes. The treatment led to significant reductions in markers of oxidative stress and enhanced autophagic activity . -

Electrochemical Applications:

Research has shown that this compound can be utilized in the development of amperometric sensors for detecting nitrite levels. The modified electrodes exhibited high sensitivity and stability, showcasing the compound's versatility beyond biological applications .

Table 1: Summary of Biological Activities of this compound

Table 2: Effects of this compound on Neuroinflammation in CCI Rats

| Parameter | Control Group | This compound Treatment | p-value |

|---|---|---|---|

| Nitrative Stress Markers | High | Significantly Lower | <0.05 |

| Autophagy Levels | Low | Increased | <0.01 |

| Behavioral Scores | Poor | Improved | <0.01 |

属性

IUPAC Name |

iron(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H36N8.Fe/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q+2;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPUTYQVYHFIFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H36FeN8+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209226 | |

| Record name | Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

732.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60489-13-6 | |

| Record name | Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060489136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。